molecular formula C7H6BrNO2 B1330123 4-Bromo-2-hydroxybenzamide CAS No. 5428-40-0

4-Bromo-2-hydroxybenzamide

Cat. No. B1330123
CAS RN: 5428-40-0
M. Wt: 216.03 g/mol
InChI Key: ZUYVEVLBOGNWOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-hydroxybenzamide derivatives has been explored in various studies. One such compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), was synthesized through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde. This process was confirmed by structural investigation using single crystal XRD, which showed that 4BDBH crystallizes in the monoclinic system with space group P21/c . Another study reported the synthesis of a compound from 5-bromo-2-hydroxybenzaldehyde as a starting material, which was used to prepare an intermediate in the synthesis of a novel non-peptide CCR5 antagonist .

Molecular Structure Analysis

The molecular structure of 4BDBH was analyzed using vibrational spectroscopic studies, including FT-IR and FT-Raman spectral analysis, and DFT/B3LYP/6-311G(d,p) calculations. The crystal structure is stabilized by various interactions, including intramolecular O-H⋯N

Safety And Hazards

4-Bromo-2-hydroxybenzamide is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-bromo-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYVEVLBOGNWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279505
Record name 4-bromo-2-hydroxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxybenzamide

CAS RN

5428-40-0
Record name 4-Bromo-2-hydroxybenzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydroxybenzamide
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Record name NSC12928
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Record name 4-bromo-2-hydroxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-bromo-2-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Paraskevopoulos, S Monteiro, R Vosátka… - Bioorganic & medicinal …, 2017 - Elsevier
Salicylanilides have proved their activity against tuberculosis (TB). One weak electron-withdrawing substituent is favored at the salicylic part, specially Cl or Br atoms at positions 4 or 5. …
Number of citations: 23 www.sciencedirect.com
P Zhao, L Zhuang, X Wang, S Huang, H Wu… - European Journal of …, 2022 - Elsevier
… [6,6]-Fused bicycles 2 and 3 were synthesized by the same method as reported before (Scheme 1): briefly, cyclization of 4-bromo-2-hydroxybenzamide with proper ketone 2c and 3a …
Number of citations: 4 www.sciencedirect.com
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
… Treatment with 12 and NH 4 OH in isopropanol provided 4-bromo-2-hydroxybenzamide 17, which was further derivatized using the Mitsunobu reaction to generate 18a-b. Intermediates …
Number of citations: 46 www.sciencedirect.com
K Takrouri, HD Cooper, A Spaulding… - ACS Infectious …, 2016 - ACS Publications
… Then solvent was evaporated to dryness to afford 4-bromo-2-hydroxybenzamide as a creamy solid as evident by LC-MS. Then the residue was used for Suzuki coupling with 3d using …
Number of citations: 31 pubs.acs.org
Y Bai, D Liu, H Zhang, Y Wang, D Wang, H Cai… - Bioorganic …, 2021 - Elsevier
Alzheimer’s disease (AD) has become a serious threat to the developed nations with burgeoning patients and annual costs on health care system in modern society. Neuroinflammation…
Number of citations: 16 www.sciencedirect.com

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